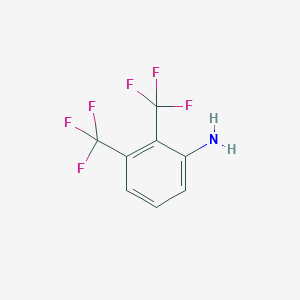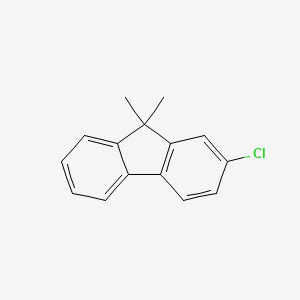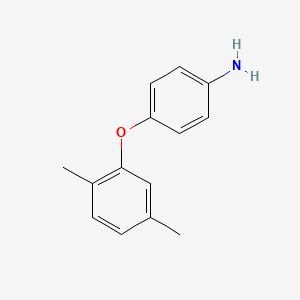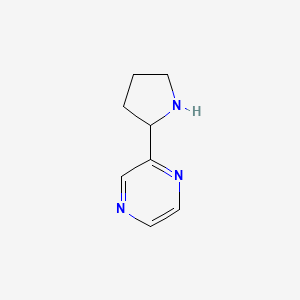![molecular formula C9H17NO5 B3133064 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 38308-92-8](/img/structure/B3133064.png)
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
Vue d'ensemble
Description
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid, also known as HMB, is a naturally occurring substance that is produced in the human body during the metabolism of the amino acid leucine. HMB has been found to have potential applications in the field of sports nutrition, as well as in the treatment of various medical conditions.
Applications De Recherche Scientifique
Quorum Sensing (QS) in Bacteria
Boc-DL-homoserine: plays a role in bacterial communication through quorum sensing (QS). QS enables bacteria to coordinate gene expression based on population density. Here’s how it works:
AHL Signaling Molecules: Bacteria, particularly Gram-negative species, use acyl-homoserine lactone (AHL) molecules as autoinducers. These AHLs allow them to sense their population density and regulate gene expression . The LuxI-type enzymes synthesize AHLs, while LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to modulate QS-dependent gene expression.
Diverse AHLs: Various AHLs have been identified, each with distinct structures and functions. For example, Rhodobacter sphaeroides produces an unusually long-chain AHL signal called N-tetradecanoy-DL-homoserine lactone .
QS Inhibition and LasR Modulation
Boc-DL-homoserine: derivatives have been investigated for their effects on QS systems:
Chalcone-Based Derivatives: Novel chalcone-based homoserine lactones were synthesized and evaluated for their QS inhibitory activity against Pseudomonas aeruginosa . These compounds may interfere with bacterial communication pathways.
Nitrogen Removal and Microbial Growth
- N-butyryl-DL-homoserine lactone (C4-HSL) has been studied for its impact on nitrogen removal processes. At low temperatures, C4-HSL enhances nitrogen removal by promoting protein and polysaccharide formation, increasing nitrifying bacteria abundance, and supporting overall microbial growth .
Mécanisme D'action
Target of Action
Boc-DL-homoserine, also known as Boc-Homoser-OH, is primarily used for research and development . It is a derivative of serine, an amino acid that plays a crucial role in the biosynthesis of proteins It’s worth noting that homoserine lactones, which can be synthesized from homoserine, are known to interact with bacterial quorum sensing systems .
Mode of Action
It is known that homoserine lactones, which can be derived from homoserine, inhibit the quorum sensing (qs) system ofPseudomonas aeruginosa . QS is a mechanism of cell-to-cell communication in bacteria, and its inhibition can prevent the production of virulence factors .
Biochemical Pathways
Boc-DL-homoserine is involved in the synthesis of homoserine lactones . Homoserine lactones are part of the quorum sensing system in gram-negative bacteria . They are synthesized from homoserine, which is derived from aspartate . The homoserine metabolic pathway and the acetyl coenzyme A (acetyl-CoA) metabolic pathway are key to the biosynthesis of O-acetyl-L-homoserine .
Result of Action
Homoserine lactones, which can be synthesized from homoserine, have been shown to inhibit the production of virulence factors inPseudomonas aeruginosa . This suggests that Boc-DL-homoserine could potentially influence bacterial behavior through its role in the synthesis of homoserine lactones.
Action Environment
The action of Boc-DL-homoserine is likely to be influenced by various environmental factors. For instance, the safety data sheet for Boc-DL-homoserine recommends using it only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as ventilation and exposure to air.
Propriétés
IUPAC Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid | |
CAS RN |
38308-92-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



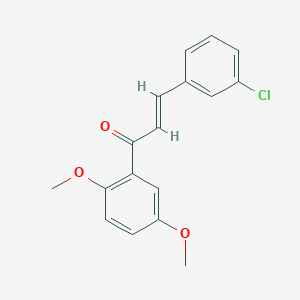
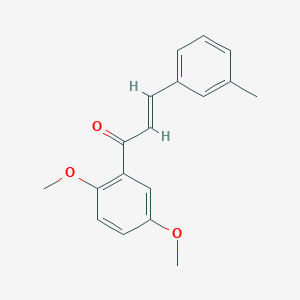
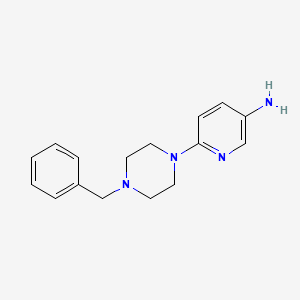
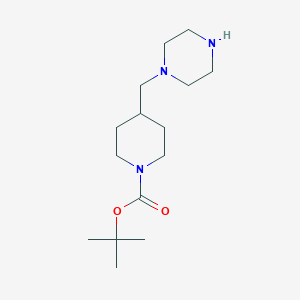
![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)

